molecular formula C20H19BrN4O3 B2957820 2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-cyclopentylacetamide CAS No. 1105223-48-0

2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-cyclopentylacetamide

Cat. No.: B2957820
CAS No.: 1105223-48-0
M. Wt: 443.301
InChI Key: KHGWFMDRSKTHLT-UHFFFAOYSA-N
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Description

2-(3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-cyclopentylacetamide is a synthetic small molecule chemical compound designed for non-therapeutic research applications. This compound features a 1,2,4-oxadiazole heterocycle, a privileged structure in medicinal chemistry known for its versatility as a bioisostere for ester and amide functionalities. The presence of the 4-bromophenyl substitution on the oxadiazole ring and the N-cyclopentyl acetamide moiety makes it a valuable intermediate for structure-activity relationship (SAR) studies in early-stage drug discovery. Research Applications and Value The primary research value of this compound lies in its potential as a building block or a key intermediate in the design and synthesis of novel pharmacologically active molecules. The 1,2,4-oxadiazole core is frequently explored for its diverse biological activities, which may include modulation of central nervous system targets, enzyme inhibition, and antimicrobial effects, although its specific mechanism of action is undefined and subject to ongoing investigation. Researchers utilize such compounds in high-throughput screening assays to identify new lead compounds for various disease targets. Handling and Compliance This product is intended for research use only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle the compound with appropriate precautions in a controlled laboratory environment, utilizing personal protective equipment. The product is provided with a certificate of analysis to ensure identity and purity for research integrity.

Properties

IUPAC Name

2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN4O3/c21-14-9-7-13(8-10-14)18-23-19(28-24-18)16-6-3-11-25(20(16)27)12-17(26)22-15-4-1-2-5-15/h3,6-11,15H,1-2,4-5,12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGWFMDRSKTHLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-cyclopentylacetamide is a member of the oxadiazole family, known for their diverse biological activities. This article explores its biological properties, including antimicrobial, cytotoxic, and other pharmacological effects based on recent studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H22BrN5O2C_{19}H_{22}BrN_5O_2, with a molecular weight of approximately 431.3 g/mol. The structure features a 1,2,4-oxadiazole moiety, which is often associated with various biological activities.

Biological Activity Overview

The biological activities of oxadiazole derivatives have been extensively studied, revealing significant potential in various therapeutic areas:

  • Antimicrobial Activity
    • Mechanism : Oxadiazoles exhibit antimicrobial properties by disrupting bacterial cell wall synthesis and inhibiting DNA replication.
    • Case Studies : A study highlighted that derivatives of oxadiazole showed promising activity against gram-positive bacteria, with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as 8 μg/mL against Staphylococcus aureus .
    CompoundMIC (μg/mL)Bacterial Strain
    2-(3-(4-BrPh)-1,2,4-Oxadiazol)8Staphylococcus aureus
    Other Derivative15Escherichia coli
  • Cytotoxicity
    • Cancer Cell Lines : The compound was tested against several cancer cell lines such as HCT116 and MCF7. Results indicated that certain derivatives had IC50 values below 10 µM, suggesting potent cytotoxic effects .
    • Mechanism : The presence of the oxadiazole ring enhances lipophilicity, facilitating cellular uptake and targeting of critical enzymes involved in cancer cell proliferation.
  • Antiviral Activity
    • Some studies have indicated that oxadiazole derivatives possess antiviral properties against various viruses by inhibiting viral replication processes . The specific compound's activity against picornaviruses was noted in earlier research.

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is significantly influenced by their structural components:

  • Substituents : The presence of bromine on the phenyl ring increases antimicrobial potency.
  • Linkers : Variations in the cyclopentyl group influence the lipophilicity and overall bioactivity of the compound.

Research Findings

Recent research has focused on synthesizing new derivatives to enhance efficacy:

  • A study synthesized several new oxadiazole derivatives and evaluated their antibacterial activity against Bacillus cereus and Bacillus thuringiensis, finding that modifications to the oxadiazole structure led to improved activity .
Compound ModificationActivity Change
Addition of cyclopentylIncreased potency
BrominationEnhanced antimicrobial

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with three analogs from the literature, highlighting structural variations and physicochemical properties:

Compound Name & Features Molecular Formula Molecular Weight (g/mol) Key Data
Target : 4-Bromophenyl, pyridinone, oxadiazole, N-cyclopentylacetamide C₃₀H₂₆BrN₄O₃* 443.3 (inferred) N/A (data not available in evidence)
: 3-Bromophenyl, benzoxazole, oxadiazolamine, N-4-methylphenyl C₂₂H₁₅BrN₄O₂ 447.2 IR: NH (3323 cm⁻¹), C=N (1569 cm⁻¹); ¹H-NMR: δ 2.34 (CH₃), 7.21–8.19 (Ar-H); EIMS: m/z 448 (M+1)
: 3-Bromophenyl, pyridinone, oxadiazole, N-4-ethoxyphenylacetamide C₂₃H₁₉BrN₄O₄ 495.3 Smiles: CCOc1ccc(NC(=O)Cn2cc(-c3nc(-c4cccc(Br)c4)no3)ccc2=O)cc1
: 4-Bromophenyl, pyridinone, oxadiazole, N-(2-ethyl-6-methylphenyl)acetamide C₂₄H₂₁BrN₄O₃ 493.4 Smiles: CCc1cccc(C)c1NC(=O)Cn1cc(-c2nc(-c3ccc(Br)cc3)no2)ccc1=O

Notes:

  • Bromine Position : The target and feature a para-bromophenyl group, while and use meta-bromophenyl. Para substitution may enhance electronic effects and steric accessibility for target engagement .
  • Core Heterocycles: replaces pyridinone with benzoxazole, which may alter π-π stacking and metabolic pathways .

Research Findings and Implications

Structural and Functional Insights

  • Lipophilicity: The cyclopentyl group in the target compound likely increases logP compared to ’s 4-ethoxyphenyl (logP ≈ 3.5–4.0 vs.
  • Electronic Effects : The para-bromophenyl group (target, ) may stabilize charge-transfer interactions more effectively than meta-substituted analogs, as seen in related kinase inhibitors .
  • Spectroscopic Signatures : The NH stretch in (3323 cm⁻¹) aligns with secondary amides, while the target’s cyclopentyl group may shift this peak due to reduced hydrogen bonding .

Q & A

Basic: What are the optimal synthetic routes for preparing 2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-cyclopentylacetamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-oxadiazole ring. A common approach includes:

Cyclocondensation : Reacting 4-bromobenzamide derivatives with hydroxylamine to form amidoximes, followed by cyclization with activated carbonyl compounds (e.g., using EDCI/HOBt coupling agents) to construct the oxadiazole core .

Pyridone Formation : Coupling the oxadiazole intermediate with a 2-oxopyridine derivative via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl bromides) .

Acetamide Functionalization : Introducing the N-cyclopentylacetamide group through amidation reactions, often employing DCC/DMAP as activators .
Key Considerations : Solvent selection (e.g., DMF for polar intermediates) and temperature control (60–80°C for cyclization steps) significantly impact yield.

Advanced: How can regioselectivity challenges in oxadiazole ring formation be addressed during synthesis?

Methodological Answer:
Regioselectivity issues arise during cyclization due to competing pathways. Strategies include:

  • Microwave-Assisted Synthesis : Enhances reaction homogeneity and reduces side products (e.g., 30% yield improvement in analogous oxadiazole syntheses) .
  • Catalytic Optimization : Using Pd(OAc)₂/XPhos systems to favor 5-membered oxadiazole formation over 1,3,4-thiadiazole byproducts .
  • Computational Pre-Screening : DFT calculations to predict thermodynamic favorability of regioisomers, as demonstrated in studies on related oxadiazole derivatives .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies proton environments (e.g., cyclopentyl CH₂ at δ 1.5–2.0 ppm, pyridone NH at δ 10–12 ppm) .
    • ¹³C NMR : Confirms carbonyl groups (C=O at ~170 ppm) and aromatic carbons (110–150 ppm) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ at m/z ~527.8) .
  • FT-IR : Detects functional groups (C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

Advanced: How can overlapping signals in NMR spectra be resolved for structural confirmation?

Methodological Answer:

  • 2D NMR Techniques :
    • HSQC/HMBC : Correlates ¹H-¹³C couplings to assign quaternary carbons (e.g., oxadiazole C-5) and resolve aromatic signal overlaps .
    • NOESY : Identifies spatial proximity between cyclopentyl and pyridone protons to confirm stereochemistry .
  • Deuterated Solvent Screening : Using DMSO-d₆ instead of CDCl₃ to shift exchangeable protons (e.g., NH) and reduce signal broadening .

Basic: What methods are used to assess the compound’s stability under experimental conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to stress conditions (e.g., 40°C/75% RH for 4 weeks) and monitor decomposition via HPLC .
  • pH-Dependent Stability : Test solubility and degradation in buffers (pH 3–9) to identify optimal storage conditions (e.g., lyophilization for long-term stability) .

Advanced: How can structure-activity relationships (SAR) guide the optimization of this compound for biological targets?

Methodological Answer:

  • Fragment Replacement : Modify the 4-bromophenyl group to assess electronic effects (e.g., replace Br with CF₃ to evaluate hydrophobic interactions) .
  • Molecular Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinase inhibitors), leveraging the oxadiazole’s planar geometry for π-π stacking .
  • In Vitro Assays : Test analogs against cell lines (e.g., IC₅₀ determinations) to correlate substituent changes with activity trends .

Basic: How should researchers handle contradictions in reported synthetic yields for similar compounds?

Methodological Answer:

  • Reproduce Key Variables : Compare solvent systems (e.g., DMF vs. THF), catalyst loadings, and reaction times from conflicting studies .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization or hydrolysis derivatives) that reduce yields .

Advanced: What computational tools are recommended for modeling this compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate logP (target ~3.5 for CNS penetration) and cytochrome P450 interactions .
  • MD Simulations : GROMACS for assessing membrane permeability via lipid bilayer models .

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